molecular formula C25H20Br3N3O9 B11542421 2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate

2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11542421
M. Wt: 746.2 g/mol
InChI Key: SHDLZMRLVGHZLQ-VPUKRXIYSA-N
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Description

2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound characterized by its multiple bromine, nitro, and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps, including bromination, nitration, and coupling reactions. The process begins with the bromination of phenyl rings, followed by nitration to introduce nitro groups. Subsequent steps involve the formation of amide and imine linkages, culminating in the esterification with 3,4,5-trimethoxybenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale bromination and nitration reactions, followed by purification steps to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under appropriate conditions.

    Reduction: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The methoxy groups can be replaced with other substituents via electrophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium catalysts for reduction, and nucleophiles such as amines or thiols for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields corresponding amines, while substitution of bromine atoms can lead to a variety of functionalized derivatives.

Scientific Research Applications

2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dibromoaniline: Shares the dibromo substitution pattern but lacks the complex functionalization seen in the target compound.

    3,4,5-Trimethoxybenzoic acid: Contains the trimethoxybenzoate moiety but lacks the bromine and nitro groups.

    2-Bromo-4-nitrophenol: Contains both bromine and nitro groups but lacks the amide and imine linkages.

Uniqueness

2,4-DIBROMO-6-[(E)-{[2-(2-BROMO-4-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3,4,5-TRIMETHOXYBENZOATE is unique due to its combination of multiple functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H20Br3N3O9

Molecular Weight

746.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C25H20Br3N3O9/c1-36-20-7-13(8-21(37-2)24(20)38-3)25(33)40-23-14(6-15(26)9-18(23)28)11-29-30-22(32)12-39-19-5-4-16(31(34)35)10-17(19)27/h4-11H,12H2,1-3H3,(H,30,32)/b29-11+

InChI Key

SHDLZMRLVGHZLQ-VPUKRXIYSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=C(C=C3)[N+](=O)[O-])Br

Origin of Product

United States

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